molecular formula C13H11N3O B3242638 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 152719-99-8

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No. B3242638
CAS RN: 152719-99-8
M. Wt: 225.25 g/mol
InChI Key: DGQHNBJMAAENRX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of a variety of compounds with diverse biological activities . The compound “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” is a specific derivative of this class .


Molecular Structure Analysis

The molecular structure of “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” can be represented by the SMILES string CC1=NC2=CNC(=CN2C1=O)c3ccccc3 . This indicates the presence of a methyl group at the 7th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyrazine core .


Physical And Chemical Properties Analysis

The compound “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” has a molecular weight of 225.25 . It is used for chemiluminescence with an assay of ≥99.0% (HPLC) . The storage temperature is 2-8°C .

Scientific Research Applications

Spectroscopic and Structural Properties

  • Fundamental Physical Properties : The study by Nakai et al. (2003) delved into the physical characteristics of 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, revealing insights into their structural and spectroscopic properties. They used techniques like X-ray crystallography, UV/vis absorption spectroscopy, NMR, and AM1-COSMO calculations to ascertain these properties, which are crucial for understanding the chemical nature and potential applications of these compounds (Nakai et al., 2003).

Chemiluminescence Properties

  • Photosensitized Chemiluminescence : Yasuta et al. (1999) explored the photosensitized chemiluminescence of 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one in aqueous solutions, highlighting its potential in biochemical applications (Yasuta et al., 1999).
  • Chemiluminescence in Protic Solvents : Teranishi et al. (1999) studied the chemiluminescence emissions of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones in various solvent mixtures, contributing to the understanding of their chemiluminescent behavior under different conditions (Teranishi et al., 1999).

Sensing Applications

  • Lewis Acidity Sensing : Hirano et al. (2010) demonstrated the use of 7-benzylimidazo[1,2-a]pyrazin-3(7H)-one derivatives as colorimetric and fluorometric sensors for Lewis acidity in metal ions, showcasing its potential in chemical sensing technologies (Hirano et al., 2010).

Enhancement of Chemiluminescence

  • Cyclodextrin-bound Chemiluminescence : Teranishi et al. (1998) focused on enhancing chemiluminescence in aqueous solutions by structurally designing 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one compounds with cyclodextrin, opening avenues for more efficient light-emitting applications (Teranishi et al., 1998).

Sensor Development

  • Colorimetric Sensor Development : The work by Huynh et al. (2012) involved developing a sensor using 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one to assess the reactivity of hydrogen-bonding catalysts, an innovative approach in the field of chemical sensing (Huynh et al., 2012).

properties

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHNBJMAAENRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30772541
Record name 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152719-99-8
Record name 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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